2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid involves multiple steps, typically starting with the preparation of the azepane ring and the sulfonyl group. The nitrophenyl group is then introduced through nitration reactions. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the nitrophenyl group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar compounds to 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-methylpentanoic acid include:
- 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-ethylpentanoic acid
- 2-{[4-(Azepane-1-sulfonyl)-2-nitrophenyl]amino}-4-propylpentanoic acid
These compounds share the core structure but differ in the length of the alkyl chain attached to the pentanoic acid moiety. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)-2-nitroanilino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-13(2)11-16(18(22)23)19-15-8-7-14(12-17(15)21(24)25)28(26,27)20-9-5-3-4-6-10-20/h7-8,12-13,16,19H,3-6,9-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRRBLQVHCAVFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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